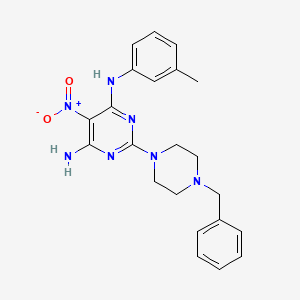

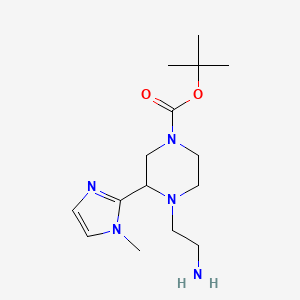

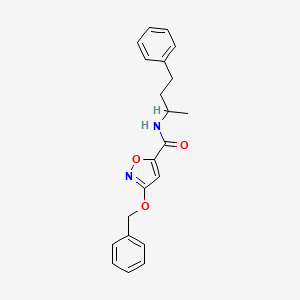

![molecular formula C18H18N2O5S2 B2886143 Ethyl 2-(3,4-dimethoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 681159-53-5](/img/structure/B2886143.png)

Ethyl 2-(3,4-dimethoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazole-5-carboxylic acid derivatives are a significant class of organic medicinal compounds. They are used as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles such as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Molecular Structure Analysis

Thiazole-5-carboxylic acid derivatives were characterized using 1H and 13C NMR . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. They act by interfering with the microbial cell’s ability to synthesize essential proteins or enzymes, leading to cell death. This compound could potentially be used to develop new antimicrobial drugs that are effective against resistant strains of bacteria .

Antitumor and Cytotoxic Activity

Research has shown that thiazole compounds can exhibit potent antitumor and cytotoxic activities. They may work by disrupting the DNA replication process in cancer cells or by inducing apoptosis, which is the programmed cell death crucial for stopping cancer proliferation .

Anti-inflammatory Activity

Thiazoles are known to possess anti-inflammatory properties, making them useful in the treatment of chronic inflammatory diseases. They can inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and associated pain .

Neuroprotective Effects

Some thiazole derivatives have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds may protect nerve cells from damage and improve neurological function .

Antiviral Activity

Thiazole derivatives have been identified as potential antiviral agents. They can interfere with the replication cycle of viruses, thus inhibiting their ability to infect and spread within the host organism. This application is particularly relevant in the development of treatments for diseases like HIV .

Antihypertensive Activity

Thiazoles have been associated with antihypertensive activity, which is the ability to lower high blood pressure. They may achieve this by relaxing the blood vessels or by acting on the renin-angiotensin system, which regulates blood pressure .

Mecanismo De Acción

The majority of thiazole-5-carboxylic acid derivatives were found active against the xanthine oxidase enzyme . Xanthine oxidase is a form of xanthine oxidoreductase, a versatile molybdoflavoprotein that is involved in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine, and xanthine to produce uric acid .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-5-25-17(22)14-9(2)13-16(26-14)20-18(27-13)19-15(21)10-6-7-11(23-3)12(8-10)24-4/h6-8H,5H2,1-4H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQVOJNBKIGTNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3,4-dimethoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

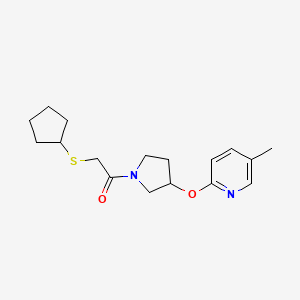

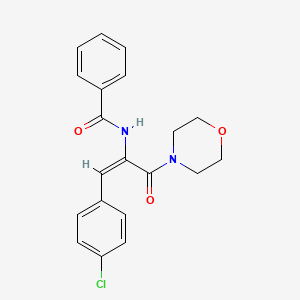

![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2886068.png)

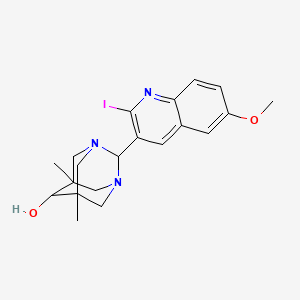

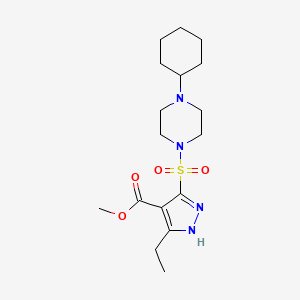

![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2886070.png)

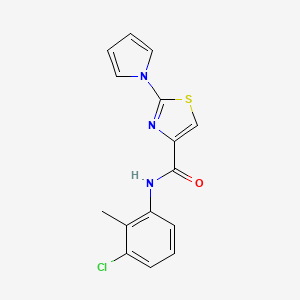

![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2886073.png)

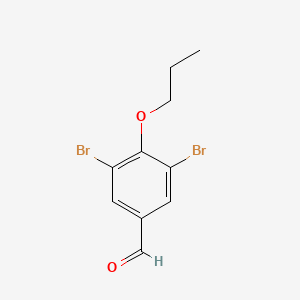

![2-(2-Chlorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2886075.png)

![5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid](/img/structure/B2886079.png)